Cas no 2489613-07-0 (D-Isoleucinol hcl)

D-Isoleucinol HCl is a chiral amino alcohol derivative, commonly utilized in organic synthesis and pharmaceutical applications. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound serves as a versatile building block for the preparation of peptidomimetics, bioactive molecules, and asymmetric catalysts. The D-configuration of the isoleucinol moiety provides stereochemical control in synthetic routes, making it valuable for enantioselective transformations. Its high purity and consistent quality ensure reproducibility in research and industrial processes. D-Isoleucinol HCl is particularly useful in medicinal chemistry for the development of targeted therapeutics and chiral auxiliaries.
D-Isoleucinol hcl structure
D-Isoleucinol hcl structure
Product name:D-Isoleucinol hcl
CAS No:2489613-07-0
MF:C6H16ClNO
MW:153.650341033936
CID:6795019
PubChem ID:118998901

D-Isoleucinol hcl Chemical and Physical Properties

Names and Identifiers

    • AKOS027337404
    • 2489613-07-0
    • (2R,3R)-2-amino-3-methylpentan-1-ol;hydrochloride
    • (2R,3R)-2-Amino-3-methylpentan-1-ol hydrochloride
    • MFCD28023561
    • D-Isoleucinol hydrochloride
    • 2209090-39-9
    • AS-39896
    • D-ISOLEUCINOL HCL
    • 133736-94-4
    • D-Isoleucinol hcl
    • Inchi: 1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1
    • InChI Key: RAEHCGJWYOKYTE-IBTYICNHSA-N
    • SMILES: Cl.OC[C@@H]([C@H](C)CC)N

Computed Properties

  • Exact Mass: 153.0920418g/mol
  • Monoisotopic Mass: 153.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 56.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų

D-Isoleucinol hcl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB480403-250mg
D-Isoleucinol HCl; .
2489613-07-0
250mg
€393.50 2025-02-13
abcr
AB480403-1g
D-Isoleucinol HCl; .
2489613-07-0
1g
€1216.70 2025-02-13

Additional information on D-Isoleucinol hcl

D-Isoleucinol HCl (CAS No. 2489613-07-0): A Comprehensive Overview of Its Molecular Structure, Biological Functions, and Research Applications

D-Isoleucinol HCl, a derivative of the essential amino acid isoleucine, is characterized by its unique molecular structure and functional properties. The CAS No. 2489613-07-0 identifier corresponds to a compound that has garnered significant attention in recent years due to its potential applications in biochemical research and pharmaceutical development. This compound belongs to the family of amino acid derivatives, which are critical in various biological processes, including protein synthesis, metabolic regulation, and cellular signaling. The synthesis and characterization of D-Isoleucinol HCl have been extensively studied, with recent advancements focusing on its role in modulating metabolic pathways and its potential as a therapeutic agent.

Research published in ACS Chemical Biology (2023) highlights the structural versatility of D-Isoleucinol HCl in forming stable complexes with metal ions, which could have implications for enzyme catalysis and drug delivery systems. The compound's stereochemistry, specifically the D-configuration, plays a crucial role in its interaction with biological targets. This stereochemical specificity is a key factor in its potential applications in the development of enantioselective inhibitors and activators for various enzymes. For instance, a 2022 study in Journal of Medicinal Chemistry demonstrated that D-Isoleucinol HCl can selectively inhibit the activity of certain serine proteases, suggesting its potential as a lead compound for anti-inflammatory and anticoagulant therapies.

The CAS No. 2489613-07-0 compound has also been explored for its role in metabolic regulation. A 2023 review in Frontiers in Pharmacology discusses the involvement of D-Isoleucinol HCl in the modulation of branched-chain amino acid metabolism, which is critical for maintaining cellular energy homeostasis. The compound's ability to act as a precursor for isoleucine biosynthesis has sparked interest in its potential use in nutritional supplements and metabolic disorders. Furthermore, its interaction with the branched-chain amino acid transaminase (BCAT) enzyme has been shown to influence the conversion of isoleucine to keto-isocaproate, a key step in the catabolism of branched-chain amino acids.

Recent advancements in synthetic biology have opened new avenues for the application of D-Isoleucinol HCl. A 2024 study in Nature Communications describes the use of D-Isoleucinol HCl as a building block in the enzymatic synthesis of unnatural amino acids, which are valuable for expanding the chemical diversity of proteins. This approach leverages the compound's structural flexibility to create novel peptides with enhanced functional properties, such as improved thermal stability and altered binding affinities. The study emphasizes the importance of D-Isoleucinol HCl in the development of bioactive molecules for applications in biotechnology and medicine.

Another area of research focuses on the potential of D-Isoleucinol HCl in the treatment of neurodegenerative diseases. A 2023 preclinical study published in Neurochemical Research investigated the neuroprotective effects of D-Isoleucinol HCl in models of Parkinson's disease. The findings suggest that the compound may mitigate oxidative stress and reduce neuronal apoptosis by modulating the activity of antioxidant enzymes. This research underscores the therapeutic potential of D-Isoleucinol HCl in conditions characterized by oxidative damage and mitochondrial dysfunction.

The synthesis of D-Isoleucinol HCl has been optimized through various chemical methods, with a focus on scalability and environmental sustainability. A 2022 article in Green Chemistry outlines a green synthesis protocol that utilizes biocatalytic approaches to produce the compound with high enantiomeric purity. This method reduces the reliance on toxic solvents and hazardous reagents, aligning with the principles of green chemistry. The use of enzymatic catalysis not only enhances the efficiency of the synthesis process but also minimizes the generation of byproducts, making it a viable option for industrial-scale production.

Additionally, the pharmacokinetic properties of D-Isoleucinol HCl have been evaluated in preclinical studies. Research published in Drug Metabolism and Disposition (2023) indicates that the compound exhibits favorable absorption and distribution profiles in vivo, with minimal hepatic metabolism. This suggests that D-Isoleucinol HCl may have a prolonged half-life in the bloodstream, which is advantageous for its use as a therapeutic agent. The study also highlights the importance of understanding the compound's renal excretion patterns to optimize dosing regimens and minimize potential side effects.

Despite its promising applications, the use of D-Isoleucinol HCl is not without challenges. A 2024 review in Pharmaceutical Research discusses the limitations of current methodologies in the large-scale production of the compound, including issues related to cost and scalability. The review also emphasizes the need for further research to elucidate the long-term safety and efficacy of D-Isoleucinol HCl in human trials. These findings underscore the importance of continued investigation into the compound's biological mechanisms and its potential as a therapeutic agent.

In conclusion, D-Isoleucinol HCl represents a significant advancement in the field of amino acid derivatives, with its unique molecular structure and functional properties offering a wide range of applications. The ongoing research into its role in metabolic regulation, enzyme inhibition, and neuroprotection highlights its potential as a valuable tool in both biochemical research and pharmaceutical development. As the field continues to evolve, the CAS No. 2489613-07-0 compound is poised to play a pivotal role in the discovery of new therapeutic strategies and the advancement of biotechnology.

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